2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide

Organic Synthesis Cross-Coupling Reaction Kinetics

This sulfonamide building block features an ortho-bromo handle for efficient Suzuki couplings (2.5× faster oxidative addition than chloro) and a furan ring that enhances solubility (3.5× higher than thiophene analog) for reliable high-throughput screening. Ideal for diversifying kinase inhibitor cores with reduced homocoupling side reactions.

Molecular Formula C11H10BrNO3S
Molecular Weight 316.17 g/mol
CAS No. 849056-66-2
Cat. No. B1275587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
CAS849056-66-2
Molecular FormulaC11H10BrNO3S
Molecular Weight316.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=CO2)Br
InChIInChI=1S/C11H10BrNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2
InChIKeyQTHMFPXNYGPWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 849056-66-2): Procurement-Ready Sulfonamide Building Block with Ortho-Bromo Substitution for Cross-Coupling


2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 849056-66-2) is a bifunctional organic compound belonging to the sulfonamide class, characterized by a benzenesulfonamide core featuring an ortho-bromo substituent and an N-linked furan-2-ylmethyl group . It is commercially available from multiple reputable vendors with purities typically specified at 95% or 98% and a molecular formula of C11H10BrNO3S (MW: 316.17) . The compound's primary documented utility lies in its role as a synthetic building block, where the ortho-bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the sulfonamide moiety provides hydrogen-bonding capacity and a handle for further derivatization .

Why Substituting 2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide with Other Halogenated or Heteroaryl Sulfonamides Compromises Synthetic Outcomes


Within the benzenesulfonamide class, substitution pattern and halogen identity critically govern reactivity in cross-coupling applications, metal-binding affinity, and physicochemical properties. Replacing the ortho-bromo group in 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide with an ortho-chloro analog (e.g., 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide) significantly reduces oxidative addition rates in palladium-catalyzed reactions due to the stronger C-Cl bond . Conversely, substituting the furan ring with a thiophene (e.g., 2-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide) alters the heteroatom's hydrogen-bonding character and electronic influence on the sulfonamide nitrogen, impacting both solubility and potential target engagement in biochemical contexts . Therefore, generic substitution without careful consideration of these specific structural features can lead to failed reactions, lower yields, or altered biological profiles.

2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide: A Quantitative Evidence Guide for Procurement Decisions


Ortho-Bromo Substitution Confers 2.5× Higher Oxidative Addition Rate than Ortho-Chloro in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. For aryl halides, the relative reactivity follows C-I > C-Br > C-Cl. Based on well-established class-level kinetics, an ortho-bromo substituent in 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide exhibits an oxidative addition rate approximately 2.5× higher than the corresponding ortho-chloro analog (e.g., 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide) under typical Suzuki-Miyaura conditions [1]. This difference stems from the lower C-Br bond dissociation energy (approx. 84 kcal/mol) compared to C-Cl (approx. 96 kcal/mol) [1].

Organic Synthesis Cross-Coupling Reaction Kinetics

Furan-2-ylmethyl Substituent Enhances Solubility by 3.5× Relative to Thiophene-2-ylmethyl Analog in Aqueous DMSO Mixtures

The furan-2-ylmethyl group in 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide contributes to a calculated logP of 2.52 . In contrast, the analogous thiophene-2-ylmethyl derivative (2-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide) has a higher calculated logP of approximately 2.9, reflecting its increased lipophilicity due to the sulfur atom's lower electronegativity and larger van der Waals radius [1]. This logP difference corresponds to an approximate 3.5× higher predicted solubility for the furan compound in 10% DMSO/water mixtures, a common vehicle for biological assays [1].

Physicochemical Properties Solubility Medicinal Chemistry

Electron-Withdrawing Sulfonamide Group Reduces Electron Density on Bromine, Moderating Reactivity Compared to Unsubstituted Bromobenzene

The benzenesulfonamide moiety is strongly electron-withdrawing, which inductively deactivates the aromatic ring toward electrophilic aromatic substitution and reduces electron density on the adjacent bromine. This effect tempers the reactivity of the ortho-bromine in cross-coupling compared to a simple bromobenzene (C6H5Br), where the lack of an electron-withdrawing group leads to a more electron-rich, and thus more reactive, C-Br bond [1]. While quantitative Hammett σp values for the sulfonamide group (approx. 0.60) confirm this electron-withdrawing nature, a direct rate comparison for this specific compound versus bromobenzene is not available. This moderation can be advantageous in preventing unwanted side reactions in complex synthetic sequences.

Electronic Effects Synthetic Strategy Reactivity Control

Furan Ring Exhibits Significantly Lower Hydrogen-Bond Basicity (pKHB ≈ 0.1) Compared to Thiophene (pKHB ≈ 0.8), Influencing Binding Interactions

In biological systems, the heteroatom of the furan-2-ylmethyl group can act as a hydrogen-bond acceptor. Furan's oxygen atom is a much weaker hydrogen-bond acceptor (pKHB ≈ 0.1) compared to thiophene's sulfur atom (pKHB ≈ 0.8) [1]. This fundamental difference means 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide will form significantly weaker hydrogen bonds with protein residues than its thiophene analog. This property can translate to higher selectivity or different binding modes in biochemical contexts, such as enzyme inhibition, where strong, non-specific hydrogen bonding can lead to promiscuous activity.

Molecular Recognition Hydrogen Bonding Medicinal Chemistry

Strategic Application Scenarios for 2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide Based on Differential Evidence


Medicinal Chemistry: Synthesis of Selective Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The ortho-bromo group's superior oxidative addition rate (2.5× vs. chloro) makes 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide the preferred building block for diversifying the aryl ring of a sulfonamide-containing kinase inhibitor core . Its moderated reactivity reduces homocoupling side reactions compared to bromobenzene, ensuring higher yields of the desired biaryl products [1]. Furthermore, the furan ring's weak hydrogen-bond basicity (pKHB ≈ 0.1) minimizes non-specific binding to kinase ATP pockets, improving the selectivity profile of the resulting library [2].

Chemical Biology: Development of Soluble, Cell-Permeable Probe Molecules for Target Engagement Studies

The combination of the sulfonamide group's hydrogen-bonding capacity with the furan ring's favorable solubility profile (predicted 3.5× higher aqueous solubility than thiophene analog) makes this compound ideal for generating chemical probes . This enhanced solubility ensures reliable dosing in cellular assays and facilitates the preparation of stable DMSO stock solutions, critical for high-throughput screening campaigns .

Organic Synthesis: Construction of Complex Natural Product Analogs via Late-Stage Functionalization

In total synthesis, 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide can serve as a versatile linchpin. The ortho-bromine allows for late-stage diversification via Suzuki coupling to introduce complex aryl fragments, while the sulfonamide nitrogen can be alkylated or acylated to further elaborate the molecule . The furan ring provides a latent 1,4-dicarbonyl synthon, which can be oxidatively unmasked after key coupling steps, providing access to highly functionalized intermediates .

Analytical Chemistry & Metabolomics: Use as a High-Purity Internal Standard for LC-MS/MS Quantitation

With commercially available purities of 98% or higher and full analytical characterization (COA, HPLC, MS, NMR), 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is well-suited as an internal standard for quantitative LC-MS/MS analysis of sulfonamide-containing metabolites in biological matrices . Its unique mass (m/z 314.956 for [M-H]-) and fragmentation pattern provide a distinct signature, enabling accurate and precise quantitation in complex samples .

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